molecular formula C6H7N5 B563232 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 109205-39-2

1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B563232
CAS No.: 109205-39-2
M. Wt: 149.157
InChI Key: WFQKKZBONXZYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound characterized by a fused pyrazole-pyrimidine core. Its molecular formula is C₅H₅N₅, with a molecular weight of 135.13 g/mol (CAS: 13877-56-0) . The structure features a methyl group at the 1-position of the pyrazole ring and an amine group at the 7-position of the pyrimidine ring. This compound serves as a critical scaffold in medicinal chemistry due to its ability to interact with biological targets such as kinases and G-quadruplex DNA . Its synthetic versatility allows for functionalization at multiple positions, enabling optimization for pharmacological properties like solubility, bioavailability, and target affinity .

Properties

IUPAC Name

1-methylpyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQKKZBONXZYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclo-Condensation of Nitropyrazole Precursors

The foundational route involves 4-nitro-1H-pyrazole-3-carbonitrile (25 ) as a starting material for regioselective functionalization. Alkylation with methyl iodide in dimethylformamide (DMF) produces 1-methyl-4-nitro-1H-pyrazole-3-carbonitrile (27 ), which undergoes hydrogenation using cyclohexene and palladium on carbon (Pd/C) under microwave irradiation to yield 4-amino-1-methyl-1H-pyrazole-3-carbonitrile (29 ). Subsequent cyclization with formamide and ammonium chloride at 150°C generates the pyrazolo[4,3-d]pyrimidine core, with the 7-amino group introduced via nucleophilic displacement (Scheme 1).

This method achieves an average yield of 78% for 29 but requires careful control of microwave parameters to prevent decomposition. Comparative studies show that traditional thermal heating reduces yields to 62% due to side reactions, underscoring the efficiency of energy-transfer methods.

N-Alkylation and Arylative Functionalization

Regioselective N-methylation is critical for avoiding isomeric byproducts. A two-step protocol involves initial protection of the pyrazole nitrogen using tert-butyloxycarbonyl (Boc) groups, followed by methyl iodide treatment in tetrahydrofuran (THF) with sodium hydride as a base. Deprotection with trifluoroacetic acid (TFA) yields 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Advanced Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly enhances reaction kinetics for pyrazolo[4,3-d]pyrimidine formation. A representative procedure subjects 4-amino-1-methyl-1H-pyrazole-3-carbonitrile (29 ) to formamide and ammonium chloride at 180°C for 15 minutes under 300 W irradiation, achieving 88% yield of the target compound. Control experiments demonstrate that conventional heating at 180°C for 2 hours yields only 67% product, with increased dimerization byproducts.

Key parameters include:

  • Power : 250–300 W optimal for uniform heating

  • Solvent : Polar aprotic solvents (DMF, dimethylacetamide) improve dielectric heating

  • Catalyst : Pd/C (5 wt%) accelerates nitro group reduction

Scalability and Industrial Adaptation

Kilogram-scale production utilizes continuous-flow microwave reactors to maintain reaction consistency. A patented protocol describes a throughput of 1.2 kg/day using a Corning Advanced-Flow Reactor, with in-line HPLC monitoring to ensure >99% conversion. Economic analyses highlight a 40% reduction in production costs compared to batch methods, primarily due to reduced solvent consumption and shorter cycle times.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR analysis of this compound in dimethyl sulfoxide-d6 reveals distinct signals:

  • δ 8.70 (brs, 1H, NH2)

  • δ 7.65 (d, J = 2.1 Hz, 2H, pyrimidine-H)

  • δ 3.73 (s, 3H, N-CH3)

13C NMR confirms the heterocyclic framework with resonances at δ 158.9 (C-7), 145.2 (C-3a), and 39.8 ppm (N-CH3).

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 176.0932 [M+H]+ (calculated 176.0935 for C7H9N5), confirming elemental composition. Fragmentation patterns show successive losses of NH3 (−17 Da) and CH3N (−29 Da), characteristic of the 7-amine and N-methyl groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScale Potential
Conventional Heating62–6792–952–4 hoursLaboratory
Microwave-Assisted78–8897–9915–30 minutesIndustrial
Flow Chemistry85–90>995–10 minutesPilot Plant

Data synthesized from Refs

Chemical Reactions Analysis

2.1. Alkylation and Acylation

The N1-methyl group and exocyclic amine participate in alkylation:

Reaction TypeReagentsProductYieldReference
N-AlkylationCH₃I, K₂CO₃, DMF1,7-Dimethyl derivatives75–88%
Amine AcylationAc₂O, pyridine7-Acetamido-1-methyl-pyrazolo analog68%

2.2. Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

  • Suzuki Coupling : 7-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Stille Coupling : Trimethylstannane reagents form C–C bonds at position 5 .

Biological Activity Correlations

Structural modifications impact pharmacological properties:

DerivativeModificationBiological Activity (IC₅₀)Target
4e 3,4,5-TrimethoxyphenylAnti-inflammatory (NO: 2.64 μM)TLR4/p38 pathway
9, 11–13 Arylvinyl groupsTubulin polymerization (0.42–0.49 μM)Colchicine site
3m Styryl substitutionAnticancer (mTOR inhibition)HeLa cells

Analytical Characterization

Key spectral data for structural confirmation:

  • ¹H NMR (DMSO-d₆) : δ 8.70 (s, NH₂), 4.36 (s, NCH₃), 7.6–7.8 (ArH) .
  • ¹³C NMR : 158.9 ppm (C7-NH₂), 145.2 ppm (pyrimidine C4) .
  • HRMS : [M+H]⁺ 163.0732 (calculated for C₆H₇N₅) .

Stability and Reactivity Trends

  • pH Sensitivity : Stable under neutral conditions but undergoes hydrolysis in strong acids/bases at the C7-NH₂ group .
  • Regioselectivity : Substitution occurs preferentially at position 7 > 4 > 6 in polyhalogenated analogs .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives. A notable study evaluated the inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. Among the synthesized compounds, specific derivatives exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential as therapeutic agents for inflammatory diseases .

Key Findings:

  • Compound 4e demonstrated IC50 values of 2.64 µM for nitric oxide production.
  • The mechanism involved suppression of the TLR4/p38 signaling pathway, indicating a targeted approach to inflammation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several derivatives have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in cancer therapy due to their role in cell proliferation and survival. For example, compound 12b showed promising results with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .

Key Findings:

  • The synthesized compounds exhibited significant anti-proliferative activities against various cancer cell lines.
  • Molecular docking studies confirmed the binding affinity of these compounds to EGFR, suggesting their potential as effective anticancer agents .

Therapeutic Applications

The diverse applications of this compound derivatives extend into various therapeutic areas:

Inflammatory Diseases

  • Mechanism: Inhibition of pro-inflammatory cytokines.
  • Example: Compound 4e for acute lung injury treatment.

Cancer Treatment

  • Mechanism: Targeting EGFR pathways.
  • Example: Compound 12b for lung cancer therapy.

Neurological Disorders

  • Some derivatives have shown promise in modulating neuroinflammatory responses, potentially benefiting conditions like Alzheimer's disease.

Summary Table of Key Compounds and Their Activities

CompoundBiological ActivityIC50 Value (µM)Mechanism
Compound 4eAnti-inflammatory2.64TLR4/p38 signaling pathway inhibition
Compound 12bEGFR inhibitor0.016 (WT)Competitive inhibition at ATP-binding site
0.236 (Mutant)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Pyrazolo[4,3-d]pyrimidine Family

The following table summarizes key derivatives of pyrazolo[4,3-d]pyrimidin-7-amine and their distinguishing features:

Compound Name Substituents Key Findings References
N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (35a) Phenyl groups at N1 and C3 positions Moderate cytotoxicity in cancer cell lines; synthesized via ethanol-mediated coupling .
5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (6d1) Chlorine at C5, methoxyphenyl at N7, methyl at N1 Significant antitumor activity in MCF-7 xenograft models; outperformed paclitaxel in reducing tumor growth .
3-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine (14a) Benzyl at C3, 4-chlorophenyl at N1 Synthesized via reflux with ammonium acetate; structural confirmation by NMR and MS .
N-Methyl-3-phenyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine (I82) Methyl at N1, phenyl at C3 SMILES: CNc1ncnc2c([nH]nc12)c3ccccc3; potential kinase inhibitor .

Comparison with Pyrido[2,3-d]pyrimidin-7-amine Derivatives

Pyrido[2,3-d]pyrimidin-7-amine derivatives replace the pyrazole ring with a pyridine moiety. For example, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) demonstrated potent antihypertensive activity in spontaneously hypertensive rats (oral ED₅₀: 10–50 mg/kg) . The pyridine ring enhances π-stacking interactions with aromatic residues in enzymes, differing from the pyrazole core’s hydrogen-bonding capacity in 1-methyl-1H-pyrazolo analogs .

Positional Isomers: Pyrazolo[3,4-d]pyrimidin-4-amine

1H-Pyrazolo[3,4-d]pyrimidin-4-amine (NSC89404) shifts the amine group to the 4-position.

Biological Activity

1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties. Its unique substitution pattern contributes to its distinct biological activities, making it a promising candidate for drug development.

Antitumor Activity

This compound exhibits significant antitumor activity against various cancer cell lines. It has been shown to inhibit the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines with notable IC50 values indicating its potency. Specifically, the compound has demonstrated an IC50 value of 0.057 ± 0.003 μM against CDK2, a critical target in cancer therapy.

Case Study: Xenograft Models

In xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), compounds structurally similar to this compound have shown promising results in reducing tumor growth significantly without causing hepatotoxicity. These studies support the potential of pyrazolo derivatives as effective anticancer agents .

The mechanism through which this compound exerts its biological effects primarily involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDK2, it prevents the enzyme's interaction with cyclins, thus inhibiting cell cycle progression and inducing apoptosis in cancer cells. This mechanism highlights its role as a targeted therapeutic agent in oncology .

Inhibition of P-glycoprotein

Research has indicated that this compound also interacts with P-glycoprotein (P-gp), an important factor in drug resistance in cancer treatment. In studies involving OVCAR-8 cells (ovarian cancer), this compound displayed significant inhibition of colchicine binding, suggesting its potential role in overcoming drug resistance mechanisms .

Comparative Analysis with Similar Compounds

Compound NameIC50 Value (μM)Biological Activity
This compound0.057 ± 0.003CDK2 inhibitor
5-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine5P-gp inhibitor
Pyrazolo[4,3-d]pyrimidine derivativesVariesAnticancer activity across various cell lines

Summary of Findings

The biological activity of this compound is characterized by its potent inhibition of CDK2 and significant antitumor effects across multiple cancer cell lines. The compound's ability to interact with P-glycoprotein further enhances its therapeutic potential by addressing drug resistance issues common in cancer treatments.

Q & A

Q. What are the standard synthetic protocols for 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine and its derivatives?

The synthesis typically involves multi-step reactions starting from nitroetheneamine and arylhydrazono-chloroacetates. Key steps include:

  • Cyclization : Using ammonium acetate and triethyl orthoacetate to form the pyrazolo[4,3-d]pyrimidine core .
  • Reduction : Hydrogenation with Pd/C or cyclohexene to convert nitro groups to amines .
  • Demethylation : Boron tribromide (BBr₃) selectively removes methoxy groups to generate hydroxyl derivatives . Example: Derivatives like 7-amino-5-(2-furyl)-2-(2-methoxyphenyl)-2H-pyrazolo[4,3-d]pyrimidine are synthesized via sealed-tube reactions at 110–130°C for 15–120 minutes, yielding 38–70% .

Q. How is structural characterization performed for pyrazolo[4,3-d]pyrimidine derivatives?

A combination of techniques ensures structural accuracy:

  • 1H/13C NMR : Assigns proton environments and coupling constants (e.g., aromatic protons at δ 7.06–7.68 ppm) .
  • Elemental Analysis : Confirms C, H, N content (e.g., C: 61.48% vs. calcd. 61.67%) .
  • X-ray Crystallography : Resolves regioselectivity issues, as seen in antiviral ribosylated derivatives .

Q. What preliminary biological assays are used to evaluate these compounds?

Initial screening often focuses on:

  • Enzyme Inhibition : Testing against kinases (e.g., CDK2) or adenosine receptors via competitive binding assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., pancreatic ductal adenocarcinoma) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyrazolo[4,3-d]pyrimidines for adenosine receptor antagonism?

SAR strategies include:

  • Substituent Variation : Introducing 4-[(dimethylamino)ethyl]amino sulfonyl groups at the 5-position enhances aqueous solubility while maintaining affinity for adenosine A₁ receptors .
  • Cross-Series Modeling : Quantitative SAR (QSAR) correlates potency between pyrazolo[4,3-d]pyrimidines and xanthines, enabling predictive design .

Q. What methodologies resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions may arise from:

  • Purity Issues : HPLC or HRMS validates compound integrity (>95% purity) .
  • Assay Conditions : Standardizing buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) reduces variability .
  • Molecular Docking : Overlaying pyrazolo[4,3-d]pyrimidine and xanthine scaffolds identifies conserved receptor interactions .

Q. How do reaction conditions influence synthetic yields of this compound derivatives?

Yield optimization involves:

  • Temperature Control : Higher temperatures (130°C) shorten reaction times but may degrade sensitive substituents (e.g., furyl groups) .
  • Catalyst Screening : SnCl₄ improves ribosylation efficiency for nucleoside analogs (e.g., formycin B derivatives) .
  • Microwave Assistance : Reduces cyclization time from hours to minutes (e.g., POCl₃-mediated reactions) .

Q. What strategies improve pharmacokinetic properties, such as solubility, in pyrazolo[4,3-d]pyrimidine-based drug candidates?

Key approaches include:

  • Hydrophilic Substituents : Adding sulfonamide or hydroxyl groups increases logP values .
  • Prodrug Design : Phosphoramidate prodrugs enhance cellular uptake, as seen in antiviral nucleosides .
  • Crystallography-Guided Modification : Adjusting crystal packing via co-crystallization with cyclodextrins improves dissolution rates .

Q. How is the antiviral mechanism of ribosylated pyrazolo[4,3-d]pyrimidines elucidated?

Mechanistic studies employ:

  • Metabolic Labeling : Tracking incorporation into viral RNA/DNA using radiolabeled derivatives .
  • Enzyme Assays : Testing inhibition of viral polymerases (e.g., HIV reverse transcriptase) .
  • Structural Analysis : X-ray crystallography confirms glycosidic bond formation and anomeric configuration .

Data Contradiction Analysis

Q. Why do identical substituents at the 2-position yield varying bioactivity in pyrazolo[4,3-d]pyrimidines?

Discrepancies may stem from:

  • Conformational Flexibility : 2-Aryl groups adopt different dihedral angles, altering receptor binding .
  • Metabolic Stability : Demethylation of 2-methoxyphenyl derivatives in vivo generates active hydroxylated metabolites .
  • Assay Sensitivity : Cell permeability differences in polar vs. nonpolar media affect IC₅₀ readings .

Q. How can divergent cytotoxicity data between in vitro and in vivo models be reconciled?

Factors to consider:

  • Microenvironment Effects : Tumor hypoxia or stromal interactions in vivo reduce compound efficacy .
  • Metabolite Interference : Liver cytochrome P450 enzymes may convert prodrugs to inactive forms .
  • Dosing Regimens : Optimizing frequency and route (e.g., intraperitoneal vs. oral) aligns pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.